Cas no 850929-21-4 (ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate)

Ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate is a heterocyclic compound featuring both indole and thiophene moieties, offering versatile reactivity for pharmaceutical and material science applications. Its structure combines an electron-rich thiophene ring with a functionalized indole core, making it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules. The ethyl ester group enhances solubility and facilitates further derivatization. This compound exhibits potential in the development of kinase inhibitors, antimicrobial agents, and optoelectronic materials due to its conjugated system and hydrogen-bonding capabilities. Its well-defined synthetic route ensures high purity and reproducibility, supporting research in drug discovery and organic electronics.
ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate structure
850929-21-4 structure
商品名:ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
CAS番号:850929-21-4
MF:C16H14N2O3S
メガワット:314.358962535858
CID:5762811
PubChem ID:2157310

ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
    • SR-01000907109-1
    • AKOS024585481
    • ethyl 3-(thiophene-2-carbonylamino)-1H-indole-2-carboxylate
    • SR-01000907109
    • ethyl 3-(thiophene-2-carboxamido)-1H-indole-2-carboxylate
    • F0588-0081
    • AB00684534-01
    • 850929-21-4
    • 1H-Indole-2-carboxylic acid, 3-[(2-thienylcarbonyl)amino]-, ethyl ester
    • インチ: 1S/C16H14N2O3S/c1-2-21-16(20)14-13(10-6-3-4-7-11(10)17-14)18-15(19)12-8-5-9-22-12/h3-9,17H,2H2,1H3,(H,18,19)
    • InChIKey: GVAUKJXBORNELK-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C(NC1=C(C(=O)OCC)NC2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 314.07251349g/mol
  • どういたいしつりょう: 314.07251349g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 432
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 99.4Ų

じっけんとくせい

  • 密度みつど: 1.399±0.06 g/cm3(Predicted)
  • ふってん: 449.6±35.0 °C(Predicted)
  • 酸性度係数(pKa): 13.02±0.43(Predicted)

ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0588-0081-1mg
ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
850929-21-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0588-0081-3mg
ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
850929-21-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0588-0081-2μmol
ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
850929-21-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0588-0081-10μmol
ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
850929-21-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0588-0081-5mg
ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
850929-21-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0588-0081-20μmol
ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
850929-21-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0588-0081-15mg
ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
850929-21-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0588-0081-2mg
ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
850929-21-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0588-0081-20mg
ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
850929-21-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0588-0081-4mg
ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate
850929-21-4 90%+
4mg
$66.0 2023-05-17

ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate 関連文献

ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylateに関する追加情報

Professional Introduction to Ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate (CAS No. 850929-21-4)

Ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate, identified by its CAS number 850929-21-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in the development of novel therapeutic agents.

The molecular structure of ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate consists of a thiophene ring linked to an amide group, which is further connected to an indole moiety. This unique arrangement of functional groups contributes to the compound's versatility and potential pharmacological properties. The presence of the thiophene ring, known for its stability and ability to interact with biological targets, enhances the compound's suitability for drug design.

In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. Indole compounds are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The incorporation of a thiophene moiety into the indole scaffold in ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate introduces additional interactions with biological targets, potentially expanding its therapeutic applications.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the indole and thiophene rings provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological profile. This flexibility makes it an attractive candidate for further development into novel drugs.

Recent studies have highlighted the importance of understanding the structural features that contribute to the biological activity of indole derivatives. Research has shown that the amide group in ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate plays a crucial role in modulating its interactions with biological targets. By exploring different substituents on the amide group, scientists can optimize the compound's binding affinity and selectivity.

The synthesis of ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies ensure high yields and purity, which are essential for pharmaceutical applications.

In addition to its potential as a drug candidate, ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate has also been investigated for its role in chemical biology research. Its unique structure allows it to serve as a probe for understanding enzyme mechanisms and receptor interactions. By studying how this compound interacts with biological systems, researchers can gain insights into disease pathways and develop more effective therapeutic strategies.

The pharmacokinetic properties of ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate are another area of interest. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its potential as a drug candidate. Preclinical studies have begun to explore these aspects, providing valuable data on the compound's behavior in vivo.

The future prospects for ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate are promising, with ongoing research aimed at uncovering its full potential in drug development. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential for translating laboratory findings into clinical applications. As our understanding of this compound grows, it is likely to play an increasingly important role in the development of new therapies.

In conclusion, ethyl 3-(thiophene-2-amido)-1H-indole-2-carboxylate (CAS No. 850929-21-4) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique molecular structure and diverse biological activities make it an attractive candidate for further exploration. As research continues to uncover new applications and mechanisms, this compound is poised to make meaningful contributions to the field of medicinal chemistry.

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